
Copper(II) nitrate hydrate
Übersicht
Beschreibung
Synthesis Analysis
Copper(II) nitrate hydrate can be synthesized through various chemical routes, including the reaction of copper with nitric acid. This process involves the dissolution of copper in nitric acid, leading to the formation of copper(II) nitrate and the release of nitrogen dioxide gas. The hydration state of the compound is achieved by controlling the water content during the crystallization process.
Molecular Structure Analysis
The molecular structure of copper(II) nitrate hydrate complexes can vary significantly depending on the ligands involved in the coordination sphere of copper(II) ions. For instance, the synthesis and structural analysis of bis(2,2′-bipyridyl)monobenzoatocopper(II) nitrate hydrate revealed a five-coordinate, but essentially distorted stereochemistry around the copper ion, indicating a complex interplay of ligand orientations and coordination modes (Murphy et al., 2004).
Chemical Reactions and Properties
Copper(II) nitrate is known for its role in facilitating various organic transformations. Its utility as a nitration reagent, oxidant, catalyst, or promoter highlights its versatility in organic synthesis. Recent studies have showcased its effectiveness in cyclization, C-H activation, difunctionalization, and asymmetric synthesis, underscoring the compound's significance in the field of organic chemistry (Gao et al., 2018).
Wissenschaftliche Forschungsanwendungen
Fabrication of CuO Nanostructures : Copper(II) nitrate hydrate is used in synthesizing CuO nanostructures, with properties dependent on synthesis temperature, concentration, and pH value. These nanostructures have potential practical applications, as they exhibit varying adhesion to substrates under different conditions (Li et al., 2005).
Catalysis in Organic Chemistry : It serves as a precursor for polynuclear Copper(II) complexes, which are effective catalysts for cyclohexane oxidation. These complexes show enhanced product yield and turnover number in ionic liquid mediums, suggesting their utility in industrial catalysis (Jlassi et al., 2014).
Microwave-Assisted Oxidation : Copper(II) nitrate hydrate is involved in preparing water-soluble copper(II) complexes for microwave-assisted oxidation reactions. These complexes, combined with TEMPO, efficiently catalyze the oxidation of 1-phenylethanol, highlighting their potential in chemical synthesis (Sabbatini et al., 2014).
Spectroscopic Analysis : Studies on the FTIR and Raman spectra of copper(II) nitrate hydrate in various solvents provide insights into the structure and properties of CuNO+3 complexes, crucial for understanding complex formation in solution (Castro & Jagodzinski, 1991).
Coordination Polymer Formation : Copper(II) nitrate hydrate reacts with ligands to form unique coordination polymers. These polymers have applications in materials science due to their distinct structures and properties (Gamez et al., 2002).
Metal Chelates in Inorganic Chemistry : It is used to prepare metal chelates with heterocyclic nitrogen-containing ketones, which are studied using various physical techniques to understand their structure and nature (El‐Dissouky et al., 1986).
Electrocatalytic Sensing : Copper nitrate hydrate is integral in developing electrocatalytic sensors for nitrate detection in water and food. Copper electrodes derived from copper nitrate hydrate exhibit enhanced sensing capabilities (Stortini et al., 2019).
Anode Material in Lithium-Ion Batteries : It's used as an anode material in lithium-ion batteries, where it demonstrates high lithium storage capacity. The structural transformation and storage mechanism of copper nitrate hydrate are key to its application in energy storage (Jiang et al., 2014).
Supercritical Water Reactions : Investigations into the formation and conversion of metal complexes in supercritical water reveal that copper nitrate hydrate can form metal complexes which decompose into metal oxide nanoparticles under certain conditions (Golmohammadi et al., 2016).
Water Purification : Copper nitrate hydrate is explored for developing catalysts for selective nitrate and nitrite removal from drinking water, demonstrating its environmental applications (Hörold et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
copper;dinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKYLARTXWTBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571156 | |
| Record name | Copper(2+) nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) nitrate hydrate | |
CAS RN |
13778-31-9 | |
| Record name | Copper(2+) nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



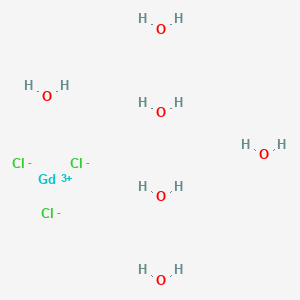
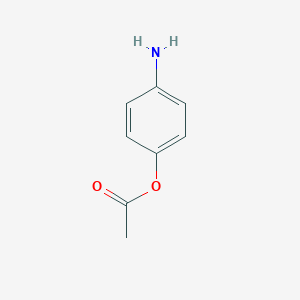
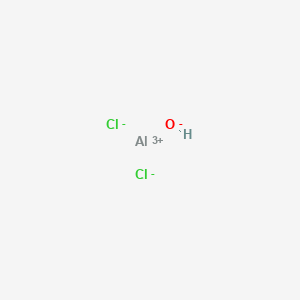
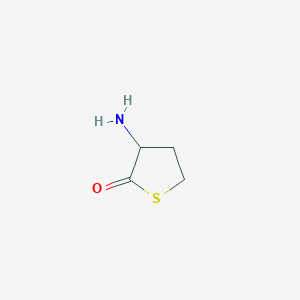
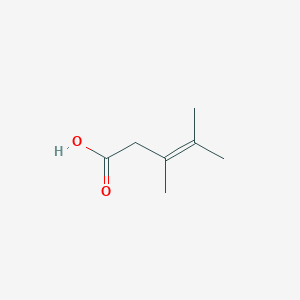
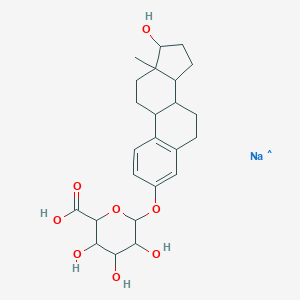
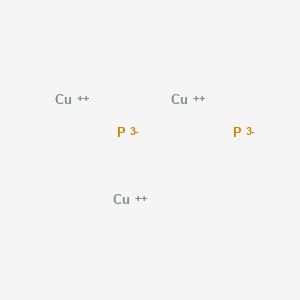
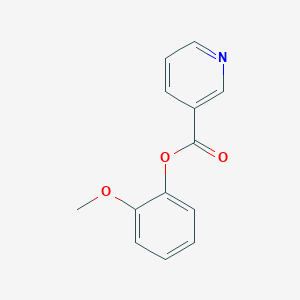
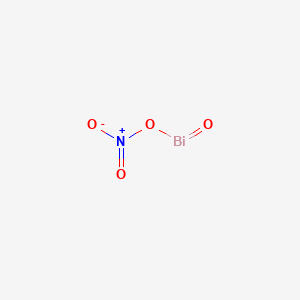
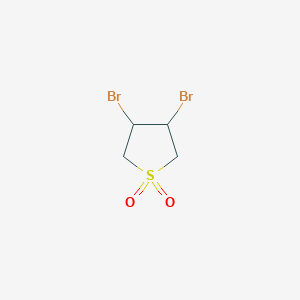
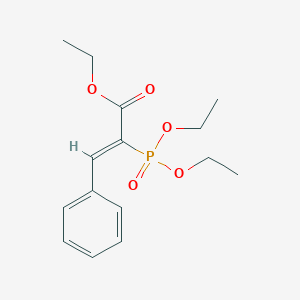
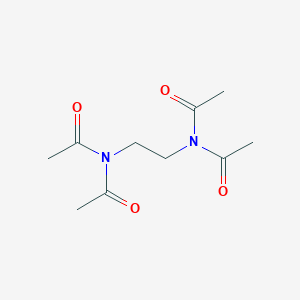
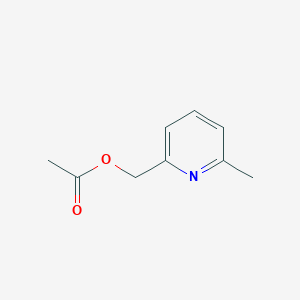
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)